1-Bromomethylfluoranthene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethyl)fluoranthene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Br/c18-10-12-9-8-11-4-3-7-15-13-5-1-2-6-14(13)17(12)16(11)15/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFILKBKMFMKKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C2=C(C=C4)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10159316 | |
| Record name | 1-Bromomethylfluoranthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10159316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135325-62-1 | |
| Record name | 1-Bromomethylfluoranthene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135325621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromomethylfluoranthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10159316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromomethylfluoranthene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5UQ846JT3M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Reactivity and Mechanistic Investigations of 1 Bromomethylfluoranthene
Nucleophilic Substitution Reactions at the Bromomethyl Moiety
The 1-bromomethylfluoranthene molecule features a bromomethyl group attached to the fluoranthene (B47539) core. The carbon-bromine bond in the bromomethyl moiety (-CH₂Br) is polarized, with the carbon atom bearing a partial positive charge, making it an electrophilic center susceptible to attack by nucleophiles. kirsoplabs.co.uksavemyexams.com This reactivity allows this compound to readily participate in nucleophilic substitution reactions, where the bromide ion acts as a good leaving group. These reactions can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions, the solvent, and the nature of the nucleophile. kirsoplabs.co.ukveerashaivacollege.org
The Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism involves a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. veerashaivacollege.org This backside attack results in an inversion of the stereochemical configuration at the carbon center. kirsoplabs.co.uk In contrast, the Sₙ1 (Substitution Nucleophilic Unimolecular) mechanism is a two-step process. veerashaivacollege.org It begins with the slow, rate-determining departure of the bromide ion to form a relatively stable benzylic-type carbocation intermediate. This carbocation is then rapidly attacked by the nucleophile. kirsoplabs.co.uk The formation of a planar carbocation intermediate in the Sₙ1 pathway typically leads to a mixture of stereoisomers (racemization) if the carbon were chiral.
A common application of this reactivity is the synthesis of amines through the reaction of alkyl halides with ammonia (B1221849) or other amines. savemyexams.comlumenlearning.comlibretexts.org When this compound reacts with ammonia, the initial product is a primary amine salt, which upon deprotonation yields 1-(aminomethyl)fluoranthene. chemguide.co.uk However, the primary amine product is itself a nucleophile and can further react with another molecule of this compound. lumenlearning.comchemguide.co.uk This can lead to the formation of a mixture of primary, secondary, and tertiary amines, as well as a quaternary ammonium (B1175870) salt, making control of the reaction crucial to obtain a desired product. chemguide.co.uk Using a large excess of the initial nucleophile (e.g., ammonia) can favor the formation of the primary amine. libretexts.org
| Reaction Type | Nucleophile (Nu⁻) | Product | General Mechanism |
| Amination | NH₃, RNH₂, R₂NH | 1-(Aminomethyl)fluoranthene derivatives | Sₙ2 / Sₙ1 |
| Hydrolysis | H₂O, OH⁻ | 1-(Hydroxymethyl)fluoranthene | Sₙ2 / Sₙ1 |
| Alkoxylation | RO⁻, ROH | 1-(Alkoxymethyl)fluoranthene | Sₙ2 / Sₙ1 |
| Cyanation | CN⁻ | 1-(Cyanomethyl)fluoranthene | Sₙ2 / Sₙ1 |
Cross-Coupling Reactions for Carbon-Carbon Bond Formation
This compound is a valuable substrate for transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. wikipedia.orgsigmaaldrich.com These reactions typically involve the coupling of an organohalide with an organometallic reagent. wikipedia.org The most prominent examples include the Suzuki-Miyaura, Heck, and Sonogashira reactions, often utilizing palladium catalysts. sigmaaldrich.comresearchgate.net
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. mt.comfishersci.co.uktcichemicals.com For this compound, a Suzuki coupling would enable the formation of a new C-C bond by replacing the bromine atom with an aryl, vinyl, or alkyl group from the organoboron reagent. tcichemicals.com The catalytic cycle generally involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the catalyst. mt.com
Heck Reaction: The Heck (or Mizoroki-Heck) reaction is a cross-coupling of an organohalide with an alkene, catalyzed by a palladium complex and in the presence of a base. scienceinfo.comnumberanalytics.com This reaction offers a method to introduce a vinyl group at the methyl position of the fluoranthene core. The mechanism involves the oxidative addition of this compound to a Pd(0) species, followed by insertion of the alkene into the palladium-carbon bond and subsequent β-hydride elimination to release the substituted alkene product. numberanalytics.com
Sonogashira Coupling: This reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.orgcommonorganicchemistry.com Applying this to this compound would allow for the synthesis of alkynyl-substituted fluoranthene derivatives. The reaction proceeds under mild conditions and is tolerant of many functional groups. wikipedia.orgorganic-chemistry.org
| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura | Organoboron compound (e.g., R-B(OH)₂) | Pd Catalyst + Base | Ar-CH₂-R |
| Heck | Alkene (e.g., H₂C=CHR) | Pd Catalyst + Base | Ar-CH₂-CH=CHR |
| Sonogashira | Terminal Alkyne (e.g., H-C≡C-R) | Pd Catalyst + Cu(I) Co-catalyst + Base | Ar-CH₂-C≡C-R |
Intramolecular Cyclization and Ring-Closure Reactions
The reactive bromomethyl group of this compound can participate in intramolecular cyclization reactions to form new ring systems fused to the fluoranthene core. These reactions occur when a nucleophilic functional group is present elsewhere in a derivative of the molecule, positioned suitably to attack the electrophilic carbon of the -CH₂Br moiety.
For such a reaction to occur, this compound would first need to be modified to introduce a nucleophilic center. For instance, a nucleophile could be introduced at a nearby position on the fluoranthene ring system. If a nucleophilic group (like -OH, -NH₂, or -SH) were present at the 2-position of the fluoranthene, an intramolecular nucleophilic substitution could potentially occur. The nucleophile would attack the benzylic carbon, displacing the bromide ion and forming a new five- or six-membered ring that connects the 1- and 2-positions of the fluoranthene skeleton. The feasibility and outcome of such cyclizations depend heavily on the length and flexibility of the linking chain, which influences the geometric favorability of the transition state for ring closure (Baldwin's rules).
While specific documented examples of intramolecular cyclization starting directly from this compound are not prevalent in the searched literature, the principle is a fundamental strategy in organic synthesis for constructing complex polycyclic aromatic systems.
Electrophilic Aromatic Substitution Pathways on the Fluoranthene Core
The fluoranthene core of this compound can undergo electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts reactions. However, the reactivity and regioselectivity of these substitutions are complex. Fluoranthene is a nonalternant polycyclic aromatic hydrocarbon, and simple resonance arguments are often insufficient to predict the site of electrophilic attack. sci-hub.se
Theoretical studies and experimental results for fluoranthene itself indicate that the positions on the benzene (B151609) ring (positions 7, 8, 9, 10) are generally less reactive than those on the naphthalene (B1677914) part. Within the naphthalene moiety, electrophilic attack is generally favored at the C3 position, followed by the C1, C8, and C7 positions, although this can vary with the specific electrophile and reaction conditions. nih.gov The substitution occurs via the formation of a positively charged Wheland intermediate (arenium ion), and the most stable intermediate determines the major product. sci-hub.seresearchgate.net
The presence of the 1-bromomethyl (-CH₂Br) substituent further complicates the regioselectivity. The -CH₂Br group is generally considered to be deactivating towards electrophilic aromatic substitution due to the electron-withdrawing inductive effect of the bromine atom. Deactivating groups typically direct incoming electrophiles to the meta positions relative to their point of attachment on a simple benzene ring. libretexts.org However, for a complex polycyclic system like fluoranthene, the directing effect is an interplay between the substituent's influence and the inherent reactivity of the different positions on the fluoranthene core. Predicting the precise outcome would likely require specific experimental investigation or high-level computational modeling. acs.org
| Reaction | Reagents | Typical Product on Unsubstituted Fluoranthene |
| Nitration | HNO₃ / H₂SO₄ | 3-Nitrofluoranthene |
| Bromination | Br₂ / Lewis Acid | 3-Bromofluoranthene |
| Acylation | RCOCl / AlCl₃ | 3-Acylfluoranthene |
| Sulfonation | H₂SO₄ | Fluoranthene-3-sulfonic acid |
Radical-Mediated Reaction Pathways
Radical reactions are significant in the context of this compound, particularly for its synthesis. The most common method for preparing benzylic bromides is through the free-radical bromination of the corresponding methyl-substituted aromatic compound. byjus.com Therefore, this compound is typically synthesized from 1-methylfluoranthene (B47727) via a radical-mediated pathway.
This reaction is usually carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light (hν) or a chemical initiator like azobisisobutyronitrile (AIBN). youtube.comlibretexts.org The reaction proceeds via a free-radical chain mechanism: byjus.com
Initiation: The reaction begins with the homolytic cleavage of the initiator or the N-Br bond in NBS to generate a small number of bromine radicals (Br•). byjus.com
Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of 1-methylfluoranthene. This step is highly selective for the benzylic position because the resulting benzylic radical is stabilized by resonance, with the unpaired electron delocalized over the fluoranthene aromatic system. libretexts.org This stabilized radical then reacts with a molecule of Br₂ (formed from the reaction of HBr with NBS) to form this compound and a new bromine radical, which continues the chain. libretexts.org
Termination: The reaction concludes when two radicals combine in various ways, for example, two bromine radicals forming Br₂. byjus.com
The high selectivity of radical bromination for the benzylic position over other positions on the molecule makes this an efficient and targeted synthetic method. youtube.commasterorganicchemistry.com
Studies on Reaction Selectivity and Stereochemistry
The selectivity and stereochemistry of reactions involving this compound are dictated by the specific reaction mechanism at play.
Regioselectivity:
Radical Bromination: In the synthesis of this compound from 1-methylfluoranthene, the reaction shows very high regioselectivity. The bromination occurs almost exclusively at the benzylic methyl group due to the enhanced stability of the intermediate benzylic radical compared to radicals formed at other positions. libretexts.orgmasterorganicchemistry.com
Electrophilic Aromatic Substitution: For reactions on the fluoranthene core, regioselectivity is governed by the inherent electronic properties of the polycyclic system and the directing influence of the 1-bromomethyl group. sci-hub.selibretexts.org As discussed in section 3.4, electrophilic attack on unsubstituted fluoranthene preferentially occurs at the C3 position. The deactivating -CH₂Br group would further influence this, but the precise outcome is complex.
Cross-Coupling: The regioselectivity is predetermined by the starting material, as the coupling reaction occurs specifically at the carbon-bromine bond of the bromomethyl group.
Stereochemistry:
Nucleophilic Substitution: The stereochemical outcome of reactions at the bromomethyl group is a key mechanistic indicator. kirsoplabs.co.uk The carbon of the -CH₂Br group is prochiral. If this carbon were to become a stereocenter during a reaction (e.g., by substitution with a group that makes the carbon chiral), the mechanism would determine the stereochemical result. An Sₙ2 reaction proceeds with a complete inversion of configuration at the carbon center due to the backside attack of the nucleophile. kirsoplabs.co.ukveerashaivacollege.org Conversely, an Sₙ1 reaction , which proceeds through a planar carbocation intermediate, would lead to a racemic mixture of products, as the nucleophile can attack from either face of the carbocation with roughly equal probability. kirsoplabs.co.uk
Radical Reactions: Free radical reactions at the benzylic position, such as the initial bromination, proceed through a planar radical intermediate. If this were to lead to a chiral center, racemization would be expected.
| Reaction Type | Selectivity Aspect | Controlling Factors |
| Radical Bromination (Synthesis) | High Regioselectivity (Benzylic position) | Stability of the benzylic radical intermediate. libretexts.org |
| Nucleophilic Substitution | Stereochemistry (Inversion vs. Racemization) | Reaction Mechanism (Sₙ2 vs. Sₙ1). kirsoplabs.co.uk |
| Electrophilic Aromatic Substitution | Regioselectivity (Position on the core) | Inherent reactivity of the fluoranthene ring and directing effect of the -CH₂Br group. sci-hub.selibretexts.org |
Derivatives and Advanced Chemical Transformations of 1 Bromomethylfluoranthene
Functionalization of the Bromomethyl Group for Diverse Substituents
The C(sp³)-Br bond in 1-bromomethylfluoranthene is highly susceptible to nucleophilic substitution, providing a straightforward and efficient route to introduce a diverse range of functional groups onto the fluoranthene (B47539) scaffold. kaimosi.comosti.gov This reactivity is the cornerstone of its utility as a synthetic intermediate.
The Williamson ether synthesis, a classic and reliable method for ether formation, can be readily applied to this compound. d-nb.infoorganic-chemistry.org Reaction with a sodium or potassium alkoxide (R-O⁻Na⁺/K⁺) leads to the displacement of the bromide ion and the formation of the corresponding fluoranthenylmethyl ether. Similarly, reaction with phenoxides yields aryl ethers.
In a similar vein, the synthesis of esters is achieved by reacting this compound with carboxylate salts (R-COO⁻Na⁺/K⁺). wikipedia.orgnih.gov This reaction proceeds via an SN2 mechanism to afford the fluoranthenylmethyl ester, effectively linking the fluoranthene moiety to a variety of acyl groups.
The introduction of nitrogen-based functionalities is also readily achievable. Reaction with ammonia (B1221849) provides a direct route to the primary amine, although this method can sometimes lead to mixtures of primary, secondary, and tertiary amines due to subsequent alkylation of the initial product. cmu.edunih.govcyclodextrinnews.com To achieve more controlled synthesis of primary amines, the Gabriel synthesis offers a superior alternative, employing phthalimide (B116566) as a protected nitrogen source. acs.org Secondary and tertiary amines can be synthesized by reacting this compound with the corresponding primary or secondary amine.
Table 1: Examples of Nucleophilic Substitution Reactions with this compound
| Nucleophile | Reagent Example | Product Type |
| Alkoxide | Sodium ethoxide (NaOCH₂CH₃) | Ether |
| Carboxylate | Sodium acetate (B1210297) (CH₃COONa) | Ester |
| Ammonia | Ammonia (NH₃) | Primary Amine |
| Amine | Diethylamine ((CH₃CH₂)₂NH) | Tertiary Amine |
| Phthalimide | Potassium phthalimide | Protected Primary Amine |
Creation of Fluoranthene-Based Macromolecules and Polymers
The fluoranthene nucleus, with its extended π-system and inherent fluorescence, is an attractive component for the construction of advanced polymeric materials. This compound can be utilized in polymer synthesis primarily as a functional initiator or as a precursor to a monomer.
The carbon-bromine bond in this compound can be leveraged to initiate controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). sigmaaldrich.com In this role, the bromomethyl group serves as the initiating site from which a polymer chain can grow. This allows for the synthesis of well-defined polymers with a fluoranthene unit at one end, which can impart specific photophysical or electronic properties to the resulting macromolecule.
Furthermore, this compound can be converted into a polymerizable monomer. For instance, it can be transformed into a vinyl-functionalized fluoranthene derivative, which can then undergo polymerization to create polymers with fluoranthene moieties as pendant groups. While direct polymerization of this compound is not a common method, the synthesis of poly(p-fluoranthene vinylene) and the electrochemical polymerization of fluoranthene itself demonstrate the viability of incorporating this polycyclic aromatic hydrocarbon into polymer backbones. uw.edu.pl The resulting polymers often exhibit interesting conducting and optical properties.
Table 2: Polymerization Approaches Involving Fluoranthene Derivatives
| Polymerization Method | Role of Fluoranthene Derivative | Resulting Polymer Architecture |
| Atom Transfer Radical Polymerization (ATRP) | Initiator (from this compound) | Polymer with terminal fluoranthene group |
| Radical Polymerization | Monomer (e.g., vinylfluoranthene) | Polymer with pendant fluoranthene groups |
| Electrochemical Polymerization | Monomer (Fluoranthene) | Polyfluoranthene film |
| Suzuki Coupling Polymerization | Monomer (e.g., dibromoazulene) | Azulene-fluorene copolymers organic-chemistry.org |
Incorporation into Supramolecular Assemblies and Host-Guest Systems
Supramolecular chemistry relies on non-covalent interactions to construct large, well-organized molecular assemblies. nih.govsioc-journal.cn The fluoranthene unit is a valuable component in this field due to its planar, aromatic structure which facilitates π-π stacking interactions. The bromomethyl group of this compound provides a reactive handle to covalently attach the fluoranthene moiety to larger supramolecular architectures, such as cyclodextrins and calixarenes, thereby creating sophisticated host-guest systems. nih.govmdpi.commedwinpublishers.commdpi.comresearchgate.netnih.gov
Functionalization of host molecules like cyclodextrins or calixarenes with this compound can lead to novel receptors with a fluoranthene "guest" pre-organized within the host's cavity or attached to its rim. This can be achieved by reacting the hydroxyl groups of the host molecule (or a derivatized form) with this compound. The resulting structures can exhibit unique binding properties and can be used as sensors, where the fluorescence of the fluoranthene unit is modulated by the binding of a specific analyte within the host's cavity. The self-assembly of such functionalized host molecules can lead to the formation of higher-order structures like nanotubes or vesicles with fluoranthene units decorating their surfaces.
Synthesis of Heteroatom-Containing Fluoranthene Derivatives
The introduction of heteroatoms such as sulfur, nitrogen, and phosphorus into the fluoranthene framework can significantly alter its electronic properties, leading to materials with novel applications. The reactivity of the bromomethyl group in this compound provides a convenient entry point for the synthesis of such heteroatom-containing derivatives.
A notable example is the synthesis of sulfur-containing polycyclic aromatic compounds. The reaction of a dibromo-bis(bromomethyl)fluoranthene derivative with a sulfur nucleophile, followed by an intramolecular cyclization, has been used to construct dithiatetrahydrocorannulenes, which are bowl-shaped molecules containing sulfur atoms within their carbon framework. science.gov This strategy highlights the utility of the bromomethyl group in forming new carbon-sulfur bonds.
Nitrogen-containing derivatives can be synthesized through various methods. As mentioned in section 4.1, direct reaction with ammonia or amines can introduce nitrogen. More complex nitrogen heterocycles can be formed by first converting the bromomethyl group into another functional group, such as an aldehyde via the Sommelet reaction, which can then participate in condensation reactions to form heterocyclic rings.
Phosphorus-containing fluoranthenes can be prepared by reacting this compound with a phosphide (B1233454) nucleophile, such as lithium diphenylphosphide (LiPPh₂), to form a phosphine (B1218219). uw.edu.plorganic-chemistry.org This reaction introduces a phosphorus atom directly attached to the methyl group of the fluoranthene core. The resulting phosphines can act as ligands for transition metals or be oxidized to the corresponding phosphine oxides.
Table 3: Synthesis of Heteroatom-Containing Derivatives
| Heteroatom | Synthetic Strategy | Reagent Example | Product Class |
| Sulfur | Nucleophilic substitution | Sodium sulfide (B99878) (Na₂S) | Thioether/Thiol |
| Nitrogen | Nucleophilic substitution | Ammonia (NH₃) / Amines | Amines |
| Nitrogen | Gabriel Synthesis | Potassium Phthalimide | Primary Amine |
| Phosphorus | Nucleophilic substitution | Lithium diphenylphosphide (LiPPh₂) | Phosphine |
| Silicon | Reaction with silylating agent | Trimethylsilyl chloride (in presence of a base) | Silyl Ether wikipedia.orglibretexts.orgthieme-connect.de |
Structure-Reactivity Relationships in Modified Systems
The electronic nature of the substituent attached to the methyl group can influence the reactivity of the fluoranthene core towards electrophilic aromatic substitution. Electron-donating groups can increase the electron density of the aromatic rings, making them more susceptible to attack by electrophiles. mdpi.comorgsyn.orgwikipedia.orgencyclopedia.pub Conversely, electron-withdrawing groups will deactivate the ring system towards electrophilic attack. The Hammett equation, a tool used to quantify the electronic effect of substituents on the reactivity of aromatic compounds, can be applied to understand these relationships in fluoranthene derivatives. acs.orgscience.govwikipedia.orgresearchgate.net Computational studies, such as Density Functional Theory (DFT) calculations, can provide further insights into the electron distribution and reactivity of these modified systems. acs.orgnih.govresearchgate.net
Computational Chemistry Approaches to 1 Bromomethylfluoranthene
Electronic Structure Calculations
Electronic structure calculations are fundamental to understanding the behavior of 1-bromomethylfluoranthene. mpg.dersc.orgnist.gov These calculations provide information about the distribution of electrons within the molecule, which in turn dictates its chemical properties and reactivity.
Semi-empirical methods offer a computationally efficient way to estimate the reactivity of molecules. uni-muenchen.deslideserve.comnumberanalytics.com These methods use a simplified form of the Schrödinger equation and incorporate parameters derived from experimental data to speed up calculations. uni-muenchen.decore.ac.uk For the isomers of bromomethylfluoranthene, semi-empirical methods such as Modified Neglect of Diatomic Overlap (MNDO) and Parametric Method 3 (PM3) have been used to estimate their reactivities. researchgate.net
Table 1: Comparison of Semi-Empirical Methods
| Method | Key Features | Common Applications |
|---|---|---|
| MNDO | Based on the Neglect of Diatomic Overlap (NDDO) approximation. uni-muenchen.de | Estimating heats of formation and studying reaction mechanisms. numberanalytics.com |
| PM3 | A re-parameterized version of AM1, also based on the NDDO approximation. uni-muenchen.deslideserve.com | Widely used for organic molecules due to its robustness and accuracy for a variety of properties. slideserve.comnumberanalytics.com |
Density Functional Theory (DFT) is a more accurate and widely used quantum mechanical modeling method for investigating the electronic structure of many-body systems, including molecules. wikipedia.orgnih.gov DFT calculations can provide detailed information about molecular and electronic properties, such as molecular orbital energies, geometric configurations (bond lengths and angles), and dipole moments. mdpi.com
The accuracy of DFT calculations depends on the choice of the functional and the basis set. mdpi.com These calculations are instrumental in understanding the structure-activity relationships of molecules like this compound. mdpi.com By solving the Kohn-Sham equations, DFT can reconstruct molecular orbital interactions and provide insights into the electronic driving forces of chemical reactions. mdpi.comyoutube.com
Reaction Pathway Elucidation and Transition State Analysis
Computational methods are invaluable for elucidating reaction pathways and characterizing transition states, which are high-energy species that exist transiently during a chemical reaction. rsc.orgnih.govrsc.org Understanding the transition state is crucial for determining the mechanism and kinetics of a reaction. nih.gov
Techniques like nudged elastic band (NEB) simulations can be used to find the minimum energy pathway between reactants and products, identifying the transition state along the way. rsc.orgyoutube.com The geometry of the transition state can then be optimized, and frequency calculations can confirm its identity by the presence of a single imaginary frequency. youtube.com This information helps in understanding how reactions involving this compound proceed.
Prediction of Spectroscopic Characteristics
Computational chemistry can predict various spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. researchgate.netchemrxiv.orgmpg.deresearchgate.net These predictions are useful for interpreting experimental spectra and for identifying unknown compounds.
For instance, time-dependent DFT (TDDFT) is a popular method for calculating excited-state properties and predicting electronic absorption spectra. nih.govnih.gov By simulating the vibrational modes of a molecule, methods like DFT can predict its IR and Raman spectra, which arise from the molecule's vibrational frequencies. researchgate.netchemrxiv.org
Molecular Dynamics Simulations for Conformational Analysis
While this compound is a relatively rigid molecule, molecular dynamics (MD) simulations can be employed to study its conformational flexibility, if any. longdom.orgnih.govbiorxiv.org MD simulations model the movement of atoms and molecules over time, providing insights into the different conformations a molecule can adopt. longdom.orgwhiterose.ac.uk
For semi-flexible molecules, MD simulations can reveal the distribution of different conformers and their relative energies. whiterose.ac.ukfrontiersin.org This information is important for understanding how the molecule's shape can influence its interactions with other molecules.
In Silico Design of Novel Fluoranthene (B47539) Analogs
The insights gained from computational studies of this compound can be used for the in silico design of novel fluoranthene analogs with desired properties. By modifying the structure of the parent molecule and computationally screening the properties of the new analogs, researchers can identify promising candidates for synthesis and further investigation. uzh.chkaimosi.com
This approach, often part of a larger computational chemistry workflow, can accelerate the discovery of new materials and compounds with specific functionalities. schrodinger.comarxiv.org
Advanced Spectroscopic Characterization of 1 Bromomethylfluoranthene and Its Transformations
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.
One-dimensional NMR experiments, specifically Proton (¹H) and Carbon-13 (¹³C) NMR, are fundamental for the initial structural assessment of 1-Bromomethylfluoranthene.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The fluoranthene (B47539) core has a complex aromatic region with multiple signals. The introduction of the bromomethyl (-CH₂Br) group at the 1-position introduces a characteristic signal. The protons of the -CH₂Br group are expected to appear as a singlet in a distinct region of the spectrum, typically deshielded due to the electronegativity of the adjacent bromine atom. compoundchem.comchemistrysteps.com The chemical shift of these benzylic protons is anticipated to be in the range of 4.5-5.0 ppm. The aromatic protons on the fluoranthene skeleton will exhibit complex splitting patterns (doublets, triplets, and multiplets) in the typical aromatic region of ~7.4-8.2 ppm, reflecting their coupling with neighboring protons. mdpi.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Fluoranthene itself has a specific set of signals for its 16 carbons. nih.gov The bromomethyl substituent introduces an additional signal for the methylene carbon (-CH₂-). This carbon is expected to be found in the aliphatic region, with a chemical shift influenced by the attached bromine, typically in the range of 30-40 ppm. The carbon atom of the fluoranthene ring attached to the substituent (C-1) will also experience a shift in its resonance compared to the parent fluoranthene molecule. oregonstate.edubhu.ac.in Quaternary carbons, those without attached protons, generally show weaker signals. bhu.ac.in
Predicted NMR Data for this compound
| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | ||
|---|---|---|---|
| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |
| ~7.4 - 8.2 (multiplets) | Aromatic Protons (Fluoranthene core) | ~120 - 140 | Aromatic Carbons (Fluoranthene core) |
| ~4.7 (singlet) | -CH₂Br | ~33 | -CH₂Br |
To unambiguously assign the complex signals in the 1D NMR spectra, especially within the aromatic region, two-dimensional (2D) NMR techniques are employed. mdpi.com
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, this technique would reveal the connectivity of the protons within the fluoranthene ring system. Cross-peaks in the COSY spectrum would connect signals of neighboring aromatic protons, allowing for a sequential "walk" around the aromatic rings to confirm their specific assignments. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. mdpi.com This is crucial for assigning the carbon signals of the fluoranthene core by linking them to their corresponding, and often more easily assigned, proton signals. For instance, the signal for the -CH₂Br protons in the ¹H spectrum would show a cross-peak to the signal for the -CH₂Br carbon in the ¹³C spectrum.
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. ca.gov
For this compound (C₁₇H₁₁Br), the molecular weight can be precisely determined. A key feature in the mass spectrum will be the isotopic pattern of bromine. Natural bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks of nearly equal intensity: the M⁺ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br).
The fragmentation of polycyclic aromatic hydrocarbons in a mass spectrometer often involves the loss of hydrogen or acetylene (C₂H₂) units. nih.govleidenuniv.nl For this compound, the most likely initial fragmentation step is the cleavage of the C-Br bond, which is the weakest bond in the molecule. This would result in the loss of a bromine radical (•Br) and the formation of a highly stable fluoranthenylmethyl carbocation. This fragment would appear at an m/z corresponding to [M-Br]⁺ and would likely be the base peak (the most intense peak) in the spectrum.
Expected Mass Spectrometry Data for this compound
| m/z Value | Assignment | Notes |
|---|---|---|
| ~294/296 | [C₁₇H₁₁Br]⁺ (M⁺/M+2) | Molecular ion peaks showing characteristic 1:1 bromine isotope pattern. |
| ~215 | [C₁₇H₁₁]⁺ | Fragment corresponding to the loss of a bromine radical (•Br). Likely the base peak. |
| Various | Fragments from the fluoranthene core | Resulting from losses of H, C₂H₂, etc., from the [M-Br]⁺ ion. nih.govleidenuniv.nl |
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, probe the vibrational modes of a molecule. They are used to identify the functional groups present in a compound.
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. compoundchem.com The IR spectrum of this compound is expected to be dominated by absorptions from the aromatic system and the bromomethyl group.
Characteristic absorptions would include:
Aromatic C-H Stretching: Typically observed as a group of sharp bands just above 3000 cm⁻¹.
Aromatic C=C Stretching: A series of absorptions in the 1450-1600 cm⁻¹ region, characteristic of the polycyclic aromatic core.
Aliphatic C-H Stretching: Absorptions from the -CH₂- group are expected just below 3000 cm⁻¹.
C-Br Stretching: The carbon-bromine bond stretching vibration gives rise to a strong absorption in the fingerprint region of the spectrum, typically between 500 and 750 cm⁻¹. docbrown.infodocbrown.info
Expected Characteristic IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3050 - 3100 | Stretching | Aromatic C-H |
| 2850 - 2960 | Stretching | Aliphatic C-H (-CH₂-) |
| 1450 - 1600 | Stretching | Aromatic C=C |
| 500 - 750 | Stretching | C-Br |
Raman spectroscopy is a complementary technique to IR that involves the inelastic scattering of monochromatic light. researchgate.net It is particularly sensitive to non-polar bonds and symmetric vibrations, making it excellent for characterizing the carbon skeleton of PAHs like fluoranthene. mdpi.comresearchgate.net
Expected Raman Shifts for this compound (based on Fluoranthene data)
| Raman Shift (cm⁻¹) | Vibrational Mode | Assignment |
|---|---|---|
| ~1300 - 1650 | Ring Stretching | Aromatic C=C vibrations of the fluoranthene core. mdpi.com |
| ~1000 - 1200 | In-plane C-H Bending | Aromatic C-H vibrations. mdpi.com |
| ~2850 - 2960 | Stretching | Aliphatic C-H (-CH₂-). |
| ~500 - 750 | Stretching | C-Br vibration. |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
The electronic absorption and emission properties of fluoranthene and its derivatives are of significant interest due to their applications in materials science and as environmental probes. The parent compound, fluoranthene, exhibits characteristic absorption and fluorescence spectra owing to its polycyclic aromatic structure.
This compound , as a derivative of fluoranthene, is expected to display similar, yet distinct, spectroscopic behavior. The introduction of a bromomethyl (-CH₂Br) group at the 1-position of the fluoranthene core is anticipated to influence the electronic transitions, leading to shifts in the absorption and emission maxima. The bromine atom, being an electron-withdrawing group, and the methyl group can induce both inductive and weak hyperconjugative effects, subtly altering the energy levels of the π-conjugated system.
The UV-Vis absorption spectrum of fluoranthene, like other polycyclic aromatic hydrocarbons (PAHs), arises from π → π* electronic transitions within the aromatic system. The introduction of the bromomethyl substituent may cause a bathochromic (red) or hypsochromic (blue) shift in the absorption bands, depending on the interplay of electronic and steric effects.
Fluorescence spectroscopy is a highly sensitive technique for studying aromatic compounds. researchgate.net The fluorescence emission of fluoranthene derivatives is influenced by the nature and position of substituents. The bromomethyl group could potentially lead to a quenching of fluorescence intensity due to the "heavy atom effect" of bromine, which can promote intersystem crossing from the singlet excited state to the triplet state, thereby reducing the fluorescence quantum yield.
A summary of the typical photophysical data for the parent compound, fluoranthene, is presented below. This data serves as a baseline for predicting the properties of this compound.
Table 1: Photophysical Properties of Fluoranthene
| Parameter | Value | Reference |
|---|---|---|
| Excitation Maximum (λex) | 358 nm | aatbio.com |
It is important to note that the actual spectroscopic parameters for this compound would need to be determined experimentally.
X-ray Diffraction (XRD) for Solid-State Structural Determination
X-ray diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. d-nb.info In the solid state, crystalline compounds diffract X-rays in a unique pattern, which allows for the determination of the crystal lattice parameters, space group, and the precise arrangement of atoms within the molecule.
For this compound, single-crystal X-ray diffraction analysis would provide definitive information about its three-dimensional structure. This would include:
Crystal System and Space Group: These describe the symmetry of the crystal lattice.
Unit Cell Dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between chemical bonds.
Intermolecular Interactions: Information on how the molecules pack in the crystal, including any π-π stacking or other non-covalent interactions.
While a specific crystal structure for this compound has not been reported in the reviewed literature, a hypothetical table of crystallographic data is presented below to illustrate the type of information that would be obtained from such an analysis.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Example Value |
|---|---|
| Chemical Formula | C₁₇H₁₁Br |
| Formula Weight | 295.17 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 13.5 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1345.6 |
The structural data obtained from XRD is crucial for understanding the structure-property relationships of the compound and can be correlated with its spectroscopic and chemical behavior. For instance, the planarity of the fluoranthene core and the orientation of the bromomethyl group would be precisely determined. growingscience.com
Application of Hyphenated Analytical Techniques
Hyphenated analytical techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures. nih.gov For the analysis of this compound and its transformation products, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) would be highly valuable. researchgate.netthermofisher.com
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a robust technique for the separation and identification of volatile and semi-volatile organic compounds. In the context of this compound, GC would be used to separate the compound from a mixture, and the mass spectrometer would provide information about its molecular weight and fragmentation pattern, allowing for its unambiguous identification. This technique would be particularly useful for:
Purity assessment: Determining the purity of a synthesized sample of this compound.
Reaction monitoring: Following the progress of a chemical reaction involving this compound.
Identification of transformation products: Characterizing the products of degradation or metabolism studies.
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD):
HPLC is a versatile separation technique suitable for a wide range of organic compounds, including those that are not sufficiently volatile for GC analysis. thermofisher.com Coupling HPLC with a Diode Array Detector (DAD) allows for the acquisition of UV-Vis spectra of the eluting compounds, which aids in their identification and quantification. HPLC-DAD would be applicable for:
Quantitative analysis: Determining the concentration of this compound in various samples. researchgate.net
Analysis of complex mixtures: Separating and identifying this compound in environmental samples or biological matrices.
Studying transformation kinetics: Monitoring the disappearance of the parent compound and the appearance of products over time.
The choice between GC-MS and HPLC-DAD would depend on the specific analytical problem, including the volatility and thermal stability of the analytes and the complexity of the sample matrix.
Table 3: Application of Hyphenated Techniques for the Analysis of this compound
| Technique | Principle | Application for this compound |
|---|---|---|
| GC-MS | Separation of volatile compounds by gas chromatography followed by detection and identification by mass spectrometry. | Identification of this compound and its volatile transformation products; Purity analysis. |
| HPLC-DAD | Separation of compounds by high-performance liquid chromatography followed by detection and spectral characterization by a diode array UV-Vis detector. | Quantification of this compound; Analysis in complex matrices; Monitoring of transformations. researchgate.netthermofisher.com |
Environmental Chemical Transformation Pathways of 1 Bromomethylfluoranthene
Photochemical Degradation Mechanisms in Environmental Matrices
Photochemical degradation, or photolysis, is a significant abiotic process for PAHs, occurring on surfaces like soil and in aquatic and atmospheric environments. nih.govnih.gov The presence of the fluoranthene (B47539) ring system, which absorbs ultraviolet (UV) light, makes 1-bromomethylfluoranthene susceptible to photodegradation.
The process can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, involving reactions with photochemically generated reactive species. For halogenated PAHs (XPAHs), photo-irradiation is a key transformation pathway. copernicus.org Studies on brominated PAHs show they can undergo phototransformation more readily than their chlorinated counterparts. copernicus.orgcopernicus.org A proposed mechanism for XPAHs involves an initial dehalogenation step, followed by oxidation of the aromatic structure. copernicus.org In the case of this compound, this could lead to the formation of a methylfluoranthene radical, which would then undergo further oxidation.
In environmental matrices, photocatalysis can accelerate degradation. For instance, the photocatalytic degradation of fluoranthene has been demonstrated using semiconductor materials like titanium dioxide (TiO₂) and composite photocatalysts such as g-C₃N₄/α-Fe₂O₃ under simulated sunlight. nih.govresearchgate.netresearchgate.net These processes generate highly reactive oxygen species (ROS), primarily superoxide (B77818) radicals (•O₂⁻) and positive "holes" (h⁺), which attack the fluoranthene molecule, leading to its breakdown. nih.gov In marine environments, the presence of halide ions can lead to the photochemical formation of halogenated derivatives from parent PAHs, suggesting that complex mixtures of transformation products could arise. nih.gov
Oxidative Transformation Processes
Oxidative processes are primary degradation routes for PAHs in the atmosphere and in soil and water. rsc.org this compound is expected to react with major environmental oxidants, including hydroxyl radicals (•OH), ozone (O₃), and nitrate (B79036) radicals (NO₃).
In the atmosphere, gas-phase reactions with •OH radicals are considered a dominant loss process for PAHs. copernicus.orgsdu.edu.cn The reaction of •OH with the fluoranthene rings would lead to the formation of hydroxylated intermediates, which can then undergo further oxidation and ring cleavage. The presence of the bromomethyl substituent would influence the reaction kinetics and the specific isomers formed.
In soil and water, advanced oxidation processes (AOPs) involving Fenton-like reagents can effectively degrade fluoranthene. mdpi.comrepec.org These systems generate powerful •OH radicals that aggressively attack the PAH structure. Similarly, persulfate-activated systems, which produce both sulfate (B86663) (SO₄•⁻) and hydroxyl radicals, have been shown to degrade fluoranthene. iwaponline.com The initial attack of these radicals on the this compound molecule would likely occur at the electron-rich aromatic rings, leading to a cascade of oxidative reactions and eventual mineralization.
Biotransformation Pathways (focus on chemical modification by microorganisms/enzymes)
Biotransformation by microorganisms is a crucial pathway for the environmental degradation of PAHs. Numerous bacterial, fungal, and algal species have demonstrated the ability to metabolize the parent compound, fluoranthene. nih.govscielo.brresearchgate.nettandfonline.com These organisms utilize enzymatic systems to break down the complex aromatic structure.
Bacterial Degradation: Bacteria typically initiate fluoranthene degradation by using dioxygenase enzymes to incorporate molecular oxygen into the aromatic rings. This attack can occur at several positions, with the C-1,2, C-2,3, and C-7,8 positions being well-documented pathways. nih.govfrontiersin.org For example, Mycobacterium vanbaalenii PYR-1 utilizes these multiple dioxygenation routes. nih.gov The C-2,3 dioxygenation pathway, a major route, leads to the formation of fluoranthene cis-2,3-dihydrodiol, which is further metabolized through a series of intermediates. nih.gov
Fungal Degradation: Fungi, particularly white-rot fungi, degrade PAHs using extracellular ligninolytic enzymes, such as lignin (B12514952) peroxidase and manganese peroxidase. researchgate.net Fungal species like Armillaria sp., Penicillium sp., and Scopulariopsis brevicaulis have been shown to effectively degrade fluoranthene. scielo.brtandfonline.comresearchgate.net The degradation pathways in fungi can differ from those in bacteria but also lead to ring cleavage and the formation of smaller organic acids. mdpi.com
Enzymatic Reactions and Metabolites: The enzymatic attack on this compound would likely follow similar patterns to fluoranthene. The initial dioxygenase attack on the aromatic rings would produce various dihydrodiols. Subsequent enzymatic steps involving dehydrogenases and ring-cleavage dioxygenases would lead to the formation of key metabolites. Based on studies of fluoranthene, these metabolites would likely include derivatives of fluorenone carboxylic acid, phthalic acid, and acenaphthenone. nih.govfrontiersin.orgrsc.org The microalga Chlorella vulgaris metabolizes fluoranthene via the catechol 2,3, dioxygenase (C2,3D) pathway, highlighting another potential route in aquatic ecosystems. nih.gov The presence of the bromomethyl group could also make the compound a substrate for dehalogenating enzymes.
Table 1: Potential Biotransformation Products of this compound (based on known fluoranthene metabolites) This table presents hypothetical metabolites based on established fluoranthene degradation pathways. The bromine atom may or may not be retained depending on the specific enzymatic reactions.
| Metabolite Class | Potential Transformation Product | Precursor Pathway |
|---|---|---|
| Fluorenone Derivatives | Bromomethyl-9-fluorenone-1-carboxylic acid | C-2,3 Dioxygenation |
| Fluorenone Derivatives | Bromomethyl-9-fluorenone | Decarboxylation of fluorenone carboxylic acid |
| Acenaphthene Derivatives | Bromomethyl-acenaphthenone | C-7,8 Dioxygenation |
| Dicarboxylic Acids | Phthalic acid derivative | Downstream ring cleavage |
| Monocarboxylic Acids | Benzoic acid derivative | Downstream ring cleavage |
Abiotic Hydrolysis and Reductive Dehalogenation Reactions
In addition to oxidative and photochemical pathways, this compound is susceptible to reactions involving the carbon-bromine bond.
Abiotic Hydrolysis: The bromomethyl group (-CH₂Br) attached to the aromatic system is classified as a benzylic bromide. Benzylic halides are known to be susceptible to nucleophilic substitution reactions, including hydrolysis. nih.govepa.gov Under typical environmental pH conditions, the carbon-bromine bond in the bromomethyl group can be cleaved by water, substituting the bromine atom with a hydroxyl group (-OH). This reaction would transform this compound into 1-hydroxymethylfluoranthene (B135860) and hydrobromic acid (HBr). Studies on the simple compound benzyl (B1604629) bromide show a rapid hydrolysis half-life of approximately 79 minutes at 25°C, suggesting that this pathway could be a significant and relatively fast transformation for this compound in aqueous environments. nih.gov
Reductive Dehalogenation: Under anaerobic (oxygen-deficient) conditions, such as those found in some sediments and groundwater, reductive dehalogenation can be a primary degradation pathway for halogenated organic compounds. nih.govoup.com This process involves the replacement of a halogen atom with a hydrogen atom, mediated either abiotically by reductants in the environment or biotically by anaerobic microorganisms. mdpi.com For this compound, this would result in the formation of 1-methylfluoranthene (B47727). Microbial consortia from marine sponges have been shown to reductively debrominate various brominated aromatic compounds. nih.gov Furthermore, materials like biochar can facilitate the reductive dehalogenation of contaminants by acting as an electron shuttle. nsf.gov
Analytical Methodologies for Identifying Transformation Products
Identifying the diverse range of transformation products generated from this compound requires sophisticated analytical techniques. The methods chosen must be capable of separating complex mixtures and identifying compounds with varying polarities and concentrations. nih.govnih.gov
The most common analytical approach combines a chromatographic separation technique with a sensitive detector.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for identifying volatile and semi-volatile organic compounds. nih.govdss.go.th For the analysis of polar transformation products like hydroxylated or carboxylated metabolites, a derivatization step is often necessary to increase their volatility. rsc.orggcms.cz Silylation, using reagents like MSTFA or BSTFA, is a common technique for this purpose. nih.govoup.com
Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) is well-suited for separating polar, non-volatile, and thermally unstable transformation products without the need for derivatization. nih.govnih.gov HPLC is often coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) to provide structural information and sensitive quantification. iwaponline.com High-resolution mass spectrometry (HRMS), such as with a Time-of-Flight (TOF) detector, allows for the determination of accurate mass and elemental composition, which is invaluable for identifying unknown transformation products. gcms.cz
Sample preparation is a critical first step and typically involves extracting the analytes from the environmental matrix (e.g., water, soil, or biological tissue) and concentrating them. Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are widely used. dss.go.thnih.gov
Future Research Directions and Emerging Applications
Development of Sustainable Synthetic Methodologies
The future synthesis of 1-Bromomethylfluoranthene and its derivatives must align with the principles of green chemistry to minimize environmental impact. rsc.org Current synthetic routes often rely on harsh reagents and energy-intensive conditions. Future research should prioritize the development of more sustainable and efficient methodologies.
Key areas of focus will include:
Catalytic C-H Functionalization: Direct, late-stage C-H bromomethylation of the fluoranthene (B47539) core using innovative catalytic systems would represent a significant advance over multi-step classical approaches.
Flow Chemistry: Continuous flow processes can offer enhanced safety, scalability, and efficiency, with precise control over reaction parameters, leading to higher yields and purity while minimizing waste.
Benign Solvents: A shift towards greener solvents, such as bio-derived solvents or even water, is crucial. rsc.org The development of phase-transfer catalysis or micellar catalysis could facilitate reactions in aqueous media.
Energy Efficiency: Exploring photochemical or mechanochemical synthetic routes could drastically reduce the energy consumption associated with traditional thermal methods.
| Sustainable Approach | Objective | Potential Advantage |
| Catalytic C-H Functionalization | Direct introduction of the bromomethyl group | Reduced step count, higher atom economy |
| Flow Chemistry | Continuous synthesis | Improved safety, scalability, and control |
| Use of Benign Solvents | Replacement of hazardous organic solvents | Reduced environmental footprint |
| Photochemistry/Mechanochemistry | Alternative energy sources | Lower energy consumption, novel reactivity |
Exploration of Unprecedented Reaction Manifolds
The bromomethyl group is a highly versatile functional handle, and future research will undoubtedly uncover novel reaction pathways that leverage its reactivity in unprecedented ways. While classic nucleophilic substitution reactions are well-established, the exploration of new reaction manifolds will unlock new chemical space.
Future avenues of exploration include:
Radical-Mediated Transformations: Investigating the participation of this compound in radical-based reactions could lead to novel carbon-carbon and carbon-heteroatom bond formations that are inaccessible through traditional ionic pathways.
Transition-Metal Catalyzed Cross-Coupling: Developing new cross-coupling protocols where the bromomethyl group acts as a non-traditional coupling partner could enable the synthesis of complex, multi-dimensional fluoranthene-based architectures.
Supramolecular Chemistry: Utilizing the bromomethyl group as a key recognition site for the template-directed synthesis of mechanically interlocked molecules, such as rotaxanes and catenanes, based on the fluoranthene core.
Applications in Advanced Functional Materials (e.g., organic electronics)
The unique photophysical and electronic properties of the fluoranthene core make it an attractive candidate for applications in advanced functional materials. rsc.orgnih.gov this compound is an ideal precursor for the synthesis of a wide array of materials for organic electronics and optoelectronics. researchgate.netntu.edu.sg
Potential applications include:
Organic Light-Emitting Diodes (OLEDs): The fluoranthene moiety can be incorporated into emissive layers or host materials for OLEDs. acs.orgacs.org The bromomethyl group allows for the attachment of charge-transporting units or other chromophores to fine-tune the emission color and efficiency.
Organic Field-Effect Transistors (OFETs): Polymerization of this compound derivatives can lead to semiconducting polymers for use in OFETs. The planarity of the fluoranthene core facilitates π-π stacking, which is crucial for efficient charge transport.
Organic Photovoltaics (OPVs): Fluoranthene-containing polymers and small molecules can be designed as donor or acceptor materials in the active layer of OPV devices.
Chemical Sensors: The fluorescence of the fluoranthene unit is sensitive to its local environment. Materials derived from this compound could be developed as fluorescent chemosensors for the detection of specific analytes.
| Application Area | Role of this compound | Desired Material Property |
| Organic Light-Emitting Diodes (OLEDs) | Building block for emissive or host materials | High photoluminescence quantum yield, tunable emission |
| Organic Field-Effect Transistors (OFETs) | Monomer for semiconducting polymers | High charge carrier mobility, good processability |
| Organic Photovoltaics (OPVs) | Precursor for donor or acceptor materials | Broad absorption spectrum, efficient charge separation |
| Chemical Sensors | Core of a fluorescent sensing material | High sensitivity and selectivity to target analytes |
Synergistic Integration of Experimental and Computational Research
The advancement of our understanding and application of this compound and its derivatives will be greatly accelerated by a close integration of experimental synthesis and characterization with computational modeling. researchgate.netrsc.orgenergy.gov This synergistic approach allows for the rational design of molecules and materials with targeted properties.
Key aspects of this integrated approach include:
Predictive Modeling: Using quantum chemical methods, such as Density Functional Theory (DFT), to predict the electronic structure, optical properties, and reactivity of new this compound derivatives before embarking on their synthesis.
Molecular Dynamics Simulations: Simulating the morphology and intermolecular interactions in thin films of materials derived from this compound to understand and predict charge transport properties.
Virtual Screening: High-throughput computational screening of virtual libraries of this compound derivatives to identify promising candidates for specific applications, thus guiding experimental efforts.
| Research Phase | Computational Approach | Experimental Validation |
| Molecular Design | DFT calculations of electronic and optical properties | Synthesis and spectroscopic characterization (UV-Vis, Fluorescence) |
| Material Morphology | Molecular Dynamics (MD) simulations of thin films | Atomic Force Microscopy (AFM), X-ray Diffraction (XRD) |
| Device Performance | Charge transport modeling | Fabrication and testing of electronic devices (OLEDs, OFETs) |
Design of Next-Generation Fluoranthene-Based Molecular Systems
Beyond individual molecules and simple polymers, this compound serves as a powerful starting point for the construction of highly complex and functional molecular systems. acs.org The future in this area lies in the precise control of molecular architecture to achieve emergent properties.
Future design concepts include:
Dendrimers and Hyperbranched Polymers: Using this compound as a core or a branching unit to create well-defined dendritic structures with a high density of functional groups at their periphery.
Self-Assembled Monolayers (SAMs): Grafting this compound derivatives onto surfaces to create ordered monolayers with tailored electronic properties for applications in molecular electronics.
Metal-Organic Frameworks (MOFs): Designing and synthesizing fluoranthene-based linkers from this compound for the construction of porous MOFs with applications in gas storage, separation, and catalysis. rsc.org
Single-Molecule Electronics: The development of fluoranthene-based molecular wires and switches for use in single-molecule electronic devices is a long-term goal that could be enabled by the synthetic versatility of this compound. nih.gov
Q & A
Q. What strategies mitigate publication bias when reviewing applications of this compound in materials science?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
